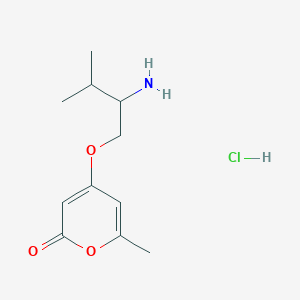

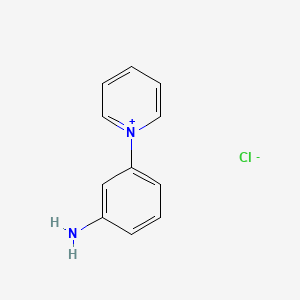

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride

説明

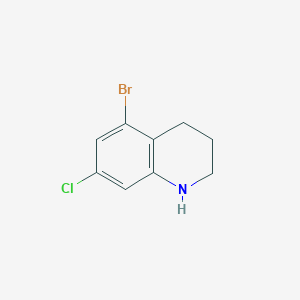

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, “4-(Azetidin-3-yl)morpholine hydrochloride” has a molecular weight of 249.14 .科学的研究の応用

Synthesis and Characterization

- 4-(Azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride derivatives have been explored in the synthesis and characterization of various compounds. For instance, Chopde, Meshram, and Pagadala (2012) studied azetidinone derivatives in the context of their antibacterial evaluation, emphasizing the importance of structural characterization through spectroscopic techniques (Chopde, Meshram, & Pagadala, 2012).

Antimicrobial Activities

- A significant area of research involving these derivatives focuses on their antimicrobial properties. Keri et al. (2009) synthesized 2-azetidinone derivatives and evaluated their in vitro anti-microbial and cytotoxic activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Keri, Hosamani, Shingalapur, & Reddy, 2009).

Potential in Cognitive Disorders

- In the field of neurology, particularly cognitive disorders, Verhoest et al. (2012) described the development of a novel PDE9A inhibitor using parallel synthetic chemistry and structure-based drug design, which shows promise in the treatment of cognitive disorders (Verhoest et al., 2012).

Application in Synthesis of Complex Azetidines

- Martínez and Fleet (2014) explored the use of bicyclic azetidin-3-ones, derived from pyranosides, as scaffolds for the synthesis of highly substituted azetidines. This research opens up new pathways for the creation of complex azetidine structures (Martínez & Fleet, 2014).

Antioxidant and Antihypertensive Potential

- The antioxidant and antihypertensive potential of pyran-2-one derivatives has also been a topic of interest. For example, Maneesh and Chakraborty (2018) isolated novel O-heterocyclic analogues from the seaweed Sargassum wightii, demonstrating antioxidative and ACE inhibitory potential, suggesting their use as natural supplements and therapeutic leads in antihypertensive management (Maneesh & Chakraborty, 2018).

Enzyme Inhibition

- Elumalai et al. (2016) explored pyrazinamide condensed azetidinones, showing potential as acetyl and butyl cholinesterase inhibitory compounds. Such research underscores the potential of these derivatives in therapeutic applications for enzyme inhibition (Elumalai et al., 2016).

Safety and Hazards

作用機序

Target of Action

Compounds with azetidine structure have been found to be used as structural analogues for 4-aminobutanoic acid (gaba) and are involved in the preparation of pharmaceutically active agents, including the positive allosteric modulators of gaba a receptors .

Biochemical Pathways

Given the potential interaction with gaba a receptors, it can be hypothesized that the compound may influence the gabaergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . These properties suggest that the compound could have good bioavailability.

Result of Action

If the compound acts as a positive allosteric modulator of gaba a receptors, it could enhance the effect of gaba, leading to increased inhibitory neurotransmission .

特性

IUPAC Name |

4-(azetidin-3-ylmethoxy)-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-7-2-9(3-10(12)14-7)13-6-8-4-11-5-8;/h2-3,8,11H,4-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIGUQYHTUYYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)

![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)